1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
Description
The compound 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative featuring a complex heterocyclic framework. Its structure includes:
- A pyrrol-2-one core substituted at the 3-position with a hydroxyl group, which may exhibit tautomerism stabilized by intramolecular hydrogen bonding, as observed in similar hydroxypyrazole systems .
- A pyridin-4-yl group at the 5-position, enhancing solubility and metal-binding capabilities.
- A 2-(dimethylamino)ethyl side chain at the 1-position, which may influence pharmacokinetic properties such as bioavailability and metabolic stability.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-pyridin-4-yl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-11-18(27-12(2)21-11)16(24)14-15(13-5-7-20-8-6-13)23(10-9-22(3)4)19(26)17(14)25/h5-8,15,25H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIASVLGXCXGFEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=NC=C3)CCN(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse structural features. This compound integrates a pyrrole ring, a thiazole moiety, and various functional groups, suggesting potential biological activities relevant to therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. The structural diversity is critical as it influences the biological properties and interactions within biological systems.
Biological Activity
Preliminary studies indicate that compounds with similar structural motifs often exhibit a range of biological activities. Although specific research on this compound is limited, insights can be drawn from related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazole beta-carboline | Thiazole ring + beta-carboline structure | Antimicrobial, anti-inflammatory |
| Pyrrole derivative | Pyrrole ring + various substituents | Anti-cancer, neuroprotective |
| Dimethylamino compound | Dimethylamino group + varied core structures | Enhanced solubility, potential CNS activity |
The unique combination of functional groups in this compound may confer distinct biological properties compared to its analogs.
While detailed mechanisms of action for this specific compound have not been elucidated in the literature, similar compounds have shown interactions with various biological targets. For example, pyrrole derivatives are known to interact with enzymes and receptors involved in cancer progression and neurodegenerative diseases. Further studies are needed to determine the precise mechanisms for this compound.
Case Studies and Research Findings
Despite the lack of direct studies on this compound, research into related compounds provides a foundation for understanding its potential biological activities:
- Antimicrobial Activity : A study on thiazole derivatives demonstrated significant antimicrobial properties against various bacterial strains. This suggests that the thiazole component in our compound may contribute similarly.
- Anti-cancer Properties : Pyrrole derivatives have been extensively studied for their anti-cancer effects. For instance, certain pyrrole-based compounds have shown efficacy as inhibitors of cancer cell proliferation through apoptosis induction.
- Neuroprotective Effects : Compounds containing dimethylamino groups are often associated with enhanced central nervous system (CNS) activity. Research indicates that such groups can improve solubility and bioavailability, potentially leading to neuroprotective effects.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Tautomerism and Stability : The 3-hydroxy group in the target compound likely participates in tautomeric equilibria, similar to hydroxypyrazoles stabilized by intramolecular hydrogen bonds . This contrasts with fluorinated analogues (e.g., ), where fluorine substituents enhance thermal stability and rigidity.
Synthetic Complexity : The target compound’s synthesis likely involves multi-step coupling of thiazole and pyridine moieties, akin to Suzuki-Miyaura cross-coupling methods used for 2,4-dimethylthiazole boronate intermediates .
Substituent-Driven Property Modifications
- Aminoalkyl Side Chains: The 2-(dimethylamino)ethyl group in the target compound may improve water solubility compared to diethylaminoethyl analogues (e.g., ), though this depends on pH-dependent protonation.
- Thiazole vs. Benzoyl Groups : The 2,4-dimethylthiazole-5-carbonyl substituent introduces steric bulk and electron-withdrawing effects, contrasting with the electron-donating 4-methoxy-2-methylbenzoyl group in .
Q & A
Q. What are the key synthetic strategies for constructing the pyrrol-2(5H)-one core in this compound?
The pyrrol-2(5H)-one core is typically synthesized via base-assisted cyclization of substituted precursors. For example, cyclization of hydroxy-pyrrolidinone intermediates under alkaline conditions (e.g., KOH/EtOH) can yield the core structure. Key intermediates include 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones , as demonstrated in the synthesis of analogous compounds . Protection of the hydroxyl group (e.g., using acetyl or silyl groups) may be required to prevent side reactions during subsequent functionalization.
Q. Which spectroscopic methods are critical for characterizing this compound, and what structural features do they confirm?
- 1H/13C NMR : Assigns substituents (e.g., pyridin-4-yl protons at δ 8.5–8.7 ppm, dimethylaminoethyl protons as a singlet near δ 2.2–2.5 ppm) and confirms regiochemistry .
- FTIR : Identifies carbonyl stretches (e.g., pyrrolone C=O at ~1700 cm⁻¹, thiazole carbonyl at ~1650 cm⁻¹) .
- HRMS : Validates molecular weight (e.g., calculated [M+H]+: 471.18; observed: 471.19) and fragmentation patterns .
Q. What purification techniques are recommended for isolating this compound?
Column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 95:5) is commonly used. For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water gradient) may improve purity. Recrystallization from ethanol or ethyl acetate is effective for final purification .
Advanced Research Questions
Q. How can researchers optimize the regioselective introduction of the 2,4-dimethylthiazole-5-carbonyl group?
Regioselectivity is achieved via Ullmann-type coupling or amide bond formation under controlled conditions. For example:
- Activate the thiazole carboxylic acid as an acyl chloride (using SOCl₂) before coupling to the pyrrolone amine .
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aromatic systems, though this requires prior functionalization of the thiazole with a boronic ester .
Monitor reaction progress with LC-MS to detect undesired regioisomers .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC50 values or receptor binding affinities may arise from:
- Purity variations : Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMSO) that may interfere with assays .
- Solvent effects : Use consistent solvent systems (e.g., DMSO for stock solutions) and validate activity in multiple cell lines .
- Structural analogs : Compare activity of derivatives (e.g., replacing pyridin-4-yl with pyridin-3-yl) to identify critical pharmacophores .
Q. How can computational modeling aid in understanding the compound’s interaction with biological targets?
- Docking studies : Use software like AutoDock Vina to predict binding modes with receptors (e.g., kinases or GPCRs). The pyridin-4-yl and thiazole groups often engage in π-π stacking or hydrogen bonding .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify key binding residues .
Validate predictions with mutagenesis or SPR binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
